molecular formula C12H12N2O2 B176734 Methyl 4-(1-methyl-1H-pyrazol-3-YL)benzoate CAS No. 179057-11-5

Methyl 4-(1-methyl-1H-pyrazol-3-YL)benzoate

Cat. No.: B176734
CAS No.: 179057-11-5
M. Wt: 216.24 g/mol
InChI Key: RYUZLYIZDWRPGE-UHFFFAOYSA-N
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Description

Methyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate (CAS 179057-11-5) is a valuable chemical scaffold in medicinal chemistry and drug discovery research. This compound features a benzoate ester linked to a 1-methylpyrazole ring, a structure recognized as a critical pharmacophore in the development of novel therapeutic agents. Its primary application is as a versatile chemical building block and key intermediate in the synthesis of more complex, biologically active molecules . Researchers utilize this pyrazole derivative in the exploration of structure-activity relationships (SAR), particularly in the design of inhibitors for metalloproteinases such as meprin α and meprin β, which are emerging targets in pathologies like cancer, Alzheimer's disease, and fibrotic disorders . Furthermore, derivatives based on the pyrazole core have shown significant promise as antibiotic adjuvants, demonstrating synergistic activity with colistin against multidrug-resistant and carbapenem-resistant strains of Acinetobacter baumannii , a critical-priority pathogen according to the WHO . The molecular formula of the compound is C12H12N2O2, and it has a molecular weight of 216.24 g/mol . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 4-(1-methylpyrazol-3-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-14-8-7-11(13-14)9-3-5-10(6-4-9)12(15)16-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUZLYIZDWRPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441751
Record name Methyl 4-(1-methylpyrazol-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179057-11-5
Record name Methyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179057-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(1-methylpyrazol-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction begins with the enamine precursor, methyl 4-(3-(dimethylamino)acryloyl)benzoate, which undergoes nucleophilic attack by hydrazine hydrate. The dimethylamino group acts as a leaving group, facilitating the formation of the pyrazole ring. Key parameters include:

  • Solvent : Ethanol (100 mL per 28.1 mmol of starting material)

  • Temperature : 50–60°C

  • Reaction Time : 54 hours (24 hours at 50°C, 24 hours at 60°C, and a final 6 hours after additional hydrazine)

  • Yield : 8.15 g (quantitative).

The prolonged reaction time ensures complete cyclization, while ethanol serves as a benign solvent. The product is isolated as an orange solid after vacuum drying, with a melting point of 106°C (decomposition).

Substrate Synthesis

The starting material, methyl 4-(3-(dimethylamino)acryloyl)benzoate, is synthesized via condensation of methyl 4-formylbenzoate with dimethylacetamide dimethyl acetal. This step introduces the α,β-unsaturated ketone moiety required for pyrazole formation.

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of the documented and proposed methods:

Method Conditions Yield Key Challenges
Hydrazine cyclizationEthanol, 50–60°C, 54 hQuantitativeLong reaction time; no N-methylation
Post-cyclization methylationDMF, 70°C, 12 hNot reportedRisk of over-alkylation; requires purification
Methylhydrazine routeNot testedUnknownPotential regioselectivity issues

Structural and Analytical Characterization

Compounds derived from these methods are typically characterized via:

  • Melting Point : 106°C (dec) for the non-methylated product.

  • NMR Spectroscopy :

    • ¹H NMR : Aromatic protons appear as doublets (δ 8.10–8.27 ppm), with the pyrazole proton resonating as a singlet (δ 8.15 ppm).

    • ¹³C NMR : The ester carbonyl is observed at δ 167–170 ppm.

  • Mass Spectrometry : Molecular ion peaks align with the formula C₁₁H₁₀N₂O₂ (202.21 g/mol).

Industrial and Environmental Considerations

The hydrazine-based method’s scalability is hindered by the extended reaction time (54 hours). Potential improvements include:

  • Catalytic Acceleration : Screening Lewis acids (e.g., ZnCl₂) to reduce cyclization time.

  • Solvent Recycling : Ethanol recovery systems to minimize waste.

Environmental concerns relate to hydrazine hydrate’s toxicity, necessitating closed-system processing and neutralization protocols.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(1-methyl-1H-pyrazol-3-YL)benzoate has been investigated for its potential as a lead compound in drug development. Its pyrazole moiety is associated with various biological activities, including:

  • Anticancer Properties : Studies have shown that pyrazole derivatives exhibit cytotoxic effects against different cancer cell lines. For instance, compounds similar to this compound have demonstrated significant activity against MCF7 (breast cancer) and A549 (lung cancer) cells .
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro assays indicate that it may effectively reduce inflammatory responses .

Biological Research

The compound's interactions with biological targets make it valuable for studying enzyme inhibition and receptor binding. The pyrazole ring can modulate various biochemical pathways, leading to potential therapeutic effects:

  • Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic processes, thereby influencing pathways related to cell growth and apoptosis .

Industrial Applications

In addition to its medicinal properties, this compound is utilized in the production of agrochemicals and dyes due to its chemical stability and reactivity:

  • Chemical Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles, making it an essential building block in organic chemistry .

Case Studies and Research Findings

Several studies highlight the diverse applications of this compound:

StudyFocusFindings
Anticancer EvaluationDemonstrated cytotoxicity against MCF7 breast cancer cells with significant inhibition rates.
Anti-inflammatory ActivityShowed potential as an anti-inflammatory agent by inhibiting COX enzymes.
Enzyme Interaction StudiesIdentified as an effective inhibitor of specific metabolic enzymes, influencing cell signaling pathways.

Mechanism of Action

The mechanism of action of Methyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors, leading to therapeutic effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Methyl 4-(1H-Pyrazol-1-YL)Benzoate (YC-2621)

  • Structure : The pyrazole ring is attached at the 1-position of the benzene ring, differing from the 3-position in the target compound.
  • Properties : Positional isomerism affects solubility and hydrogen-bonding capacity. The 1-yl substitution may reduce steric hindrance compared to the 3-yl isomer, influencing crystallinity .
  • Synthesis : Prepared via Suzuki-Miyaura coupling or esterification reactions, similar to the target compound .

Methyl 4-(1-Methyl-1H-Pyrazol-5-YL)Benzoate (QV-7419)

  • Structure : Pyrazole substituent at the 5-position (CAS 179057-10-4).

4-(1-Methyl-1H-Pyrazol-3-YL)Benzoic Acid (QK-3076)

  • Structure : Carboxylic acid derivative (CAS 915707-39-0) instead of an ester.
  • Properties : The –COOH group enhances hydrogen-bonding capacity, leading to distinct aggregation patterns (e.g., 3D supramolecular networks vs. 1D/2D in ester derivatives) .

Functional Group Variations

Ethyl 4-(1-Methyl-1H-Pyrazol-3-YL)Benzoate

  • Structure : Ethyl ester (–COOCH₂CH₃) instead of methyl.
  • Impact : Longer alkyl chains increase hydrophobicity, affecting solubility and melting points. For example, ethyl derivatives may exhibit lower melting points (e.g., 97–99°C for related compounds) compared to methyl esters .

4-(4-Chlorobenzoyl)-3-Methyl-1-Phenyl-1H-Pyrazol-5-YL 4-Chlorobenzoate

  • Structure : Aryl substituents (chlorobenzoyl and chlorobenzoate) enhance electron-withdrawing effects.
  • Activity : Demonstrates antibacterial properties, suggesting that halogenation in pyrazole-benzoate hybrids can modulate bioactivity .

Spectroscopic Data

Compound ¹H NMR (δ, ppm) HRMS (m/z) Reference
Methyl 4-(1-methylpyrazol-3-yl)benzoate Aromatic protons: 7.8–8.2; Pyrazole: 6.5–7.1 231.087 (calc.)
Ethyl 4-(1-methylpyrazol-3-yl)benzoate –CH₂CH₃: 1.3 (t), 4.3 (q) 245.103 (obs.)
4-(1-Methylpyrazol-3-yl)benzoic acid –COOH: ~12.5 (broad) 217.071 (calc.)

Crystallographic Insights

  • Crystal Packing : Methyl 4-(1-methylpyrazol-3-yl)benzoate exhibits planar geometry with C–H···π interactions, contrasting with the twisted conformations of ethyl esters .
  • SHELX Refinement : Structural data for analogues are refined using SHELXL, ensuring accuracy in bond length/angle measurements (e.g., C–O ester bonds: ~1.36 Å) .

Biological Activity

Methyl 4-(1-methyl-1H-pyrazol-3-YL)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrazole ring and an ester functional group, which enhance its solubility and reactivity. Its chemical formula is C12_{12}H13_{13}N3_{3}O2_{2}, and it can undergo various chemical reactions, including oxidation, reduction, and substitution, leading to numerous derivatives with potential biological activities.

The primary mechanism of action for this compound involves its inhibitory activity against the BRAF V600E mutation, which is implicated in several cancers. This compound has been shown to interact with specific molecular targets, inhibiting enzymes involved in cancer cell proliferation and inflammation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has demonstrated significant cytotoxic effects against various cancer cell lines, including:

  • MCF7 (breast cancer) : IC50_{50} = 0.01 µM
  • A549 (lung cancer) : IC50_{50} = 26 µM
  • NCI-H460 (lung cancer) : IC50_{50} = 8.55 ± 0.35 µM .

These findings suggest that the compound may serve as a scaffold for developing novel anticancer agents.

Anti-inflammatory and Antimicrobial Properties

This compound also exhibits anti-inflammatory and antimicrobial activities. Its derivatives have been reported to inhibit inflammatory pathways and show efficacy against various microbial strains .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

StudyCompoundCell LineActivityIC50_{50}
Bouabdallah et al.N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-2Cytotoxicity3.25 mg/mL
Wei et al.Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylateA549Cytotoxicity26 µM
Xia et al.1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazideA549Antitumor activity49.85 µM

These studies indicate that modifications to the pyrazole moiety can enhance biological activity, suggesting a pathway for further research into structure-activity relationships.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-(1-methyl-1H-pyrazol-3-YL)benzoate
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